molecular formula C13H12FNO B13554018 6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13554018
M. Wt: 217.24 g/mol
InChI Key: GKPDJRNODRBJTD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS: 1414513-75-9) is a spirocyclic compound with the molecular formula C₁₃H₁₂FNO and a molecular weight of 217.25 g/mol. Its structure features a 2-oxaspiro[3.3]heptane core substituted with a 4-fluorophenyl group and a nitrile moiety at the 6-position. The spirocyclic architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science .

Applications and Research Use
This compound is primarily utilized as a building block in drug discovery. Its spirocyclic nature enhances three-dimensional diversity, improving target selectivity in biological systems. Analytical services, including NMR, LC-MS, and crystallographic studies (using software like SHELXL ), are critical for characterizing its structural and electronic properties .

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)13(7-15)5-12(6-13)8-16-9-12/h1-4H,5-6,8-9H2

InChI Key

GKPDJRNODRBJTD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C#N)C3=CC=C(C=C3)F)COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of 4-fluorobenzyl cyanide with a suitable cyclizing agent under controlled conditions can yield the desired spirocyclic compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its unique structural features that may impart specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards specific targets. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The 4-fluorophenyl group in the target compound can be replaced with other substituents, altering physicochemical properties. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-(2,4-Difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 2,4-Difluorophenyl C₁₃H₁₁F₂NO 235.24 Enhanced lipophilicity; antiviral research
6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 3,4-Dichlorophenyl C₁₃H₁₁Cl₂NO 268.14 Increased steric bulk; kinase inhibition
6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 4-Methoxyphenyl C₁₄H₁₅NO₂ 229.28 Improved solubility; CNS drug candidates

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl) : Reduce electron density on the aromatic ring, enhancing oxidative stability and π-π stacking interactions with biological targets .
  • Electron-Donating Groups (e.g., OCH₃) : Increase solubility in polar solvents but may reduce metabolic stability due to susceptibility to demethylation .

Comparison with Non-Spirocyclic Carbonitriles

Non-spirocyclic carbonitriles with fluorophenyl groups exhibit distinct conformational flexibility and reactivity:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile Dihydropyridine C₁₅H₁₂F₂N₂ 282.27 Planar structure; calcium channel modulation
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile Pyridine C₂₀H₁₂ClF₃N₂S 404.84 Sulfur-containing; potential kinase inhibition

Key Observations :

  • Spirocyclic vs. Planar Cores : Spiro systems (e.g., 2-oxaspiro[3.3]heptane) offer improved stereochemical control, reducing off-target interactions compared to planar analogues like dihydropyridines .
  • Heteroatom Incorporation: Sulfur or oxygen in non-spiro compounds (e.g., pyridine derivatives) can modulate redox properties and binding kinetics .

Role of Fluorine in Supramolecular Assembly

Crystallographic studies on fluorinated carbonitriles reveal fluorine's critical role in stabilizing molecular packing:

  • Intermolecular Interactions : Fluorine engages in C–H···F hydrogen bonding and F···π interactions, enhancing crystal lattice stability. For example, 4-(4-fluorophenyl)-6-methyl analogues form dimeric assemblies via F···H–C contacts .
  • Bioavailability: Fluorine's electronegativity improves membrane permeability and pharmacokinetic profiles, as seen in spirocyclic derivatives compared to non-fluorinated counterparts .

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